molecular formula C17H27ClN2O3S B4676137 3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide

3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide

Cat. No. B4676137
M. Wt: 374.9 g/mol
InChI Key: DDVDIJUTCFZIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as JNJ-40411813 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of JNJ-40411813 involves its selective binding to the dopamine D3 receptor. This receptor is involved in various physiological and pathological processes, including reward, addiction, and movement disorders. By selectively binding to this receptor, JNJ-40411813 can modulate its activity and potentially affect these processes.
Biochemical and Physiological Effects:
JNJ-40411813 has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior, suggesting a potential use in the treatment of addiction. It has also been found to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-40411813 for lab experiments is its selective binding to the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that its effects may be specific to certain animal models and may not translate to humans.

Future Directions

There are several future directions for research on JNJ-40411813. One potential area of study is its use in the treatment of addiction, particularly cocaine addiction. Another area of research is its potential use in the treatment of movement disorders, such as Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

JNJ-40411813 has been extensively studied for its potential use in scientific research. This compound has been found to have various applications in the field of neuroscience, particularly in the study of dopamine receptors. It has been shown to selectively bind to the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

3-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O3S/c1-13-9-14(2)12-20(11-13)8-4-7-19-24(21,22)15-5-6-17(23-3)16(18)10-15/h5-6,10,13-14,19H,4,7-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVDIJUTCFZIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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